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mulberrofuran W

Cat. No.: B10850560
M. Wt: 446.6 g/mol
InChI Key: YUFBSQFJPYHMTK-QUYCRGELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mulberrofuran W is a natural benzofuran compound isolated from the root bark of the mulberry tree ( Morus alba ). It belongs to a class of bioactive phytochemicals known for their diverse pharmacological potential, which includes anti-inflammatory, antioxidant, and neuroprotective activities, as observed in related mulberrofuran compounds . Benzofurans from Morus alba , such as Mulberrofuran G, have demonstrated significant research value for preventing viral infection by blocking the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor . Other analogs, including Mulberrofuran H, have shown high binding affinity to matrix metalloproteinase (MMP) enzymes in computational studies, suggesting potential for investigating anti-aging and skin health applications . The broader family of Diels-Alder-type adducts and benzofurans found in mulberry root bark are recognized for their multi-targeted biological activities, making them subjects of interest for pharmaceutical development . While the specific mechanism of action for this compound is an area of ongoing research, related compounds in its class are known to modulate key enzymatic pathways and protein-protein interactions. Researchers are exploring these natural products for their potential to interact with complex disease mechanisms. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H34O4 B10850560 mulberrofuran W

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H34O4

Molecular Weight

446.6 g/mol

IUPAC Name

5-(6-hydroxy-1-benzofuran-2-yl)-4-[(2Z,6Z)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzene-1,3-diol

InChI

InChI=1S/C29H34O4/c1-19(2)7-5-8-20(3)9-6-10-21(4)11-14-25-26(16-24(31)17-27(25)32)29-15-22-12-13-23(30)18-28(22)33-29/h7,9,11-13,15-18,30-32H,5-6,8,10,14H2,1-4H3/b20-9-,21-11-

InChI Key

YUFBSQFJPYHMTK-QUYCRGELSA-N

Isomeric SMILES

CC(=CCC/C(=C\CC/C(=C\CC1=C(C=C(C=C1O)O)C2=CC3=C(O2)C=C(C=C3)O)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCC1=C(C=C(C=C1O)O)C2=CC3=C(O2)C=C(C=C3)O)C)C)C

Origin of Product

United States

Natural Occurrence and Isolation Methodologies

Plant Sources and Geographical Distribution

Morus mongolica, a species of mulberry tree, is a recognized primary source of mulberrofuran W. bidd.grouprsc.org This plant is primarily distributed in East Asia, including regions of China. thieme-connect.com Phytochemical investigations of the stem and root bark of Morus mongolica have led to the identification of this compound among other novel and known flavonoids and Diels-Alder type adducts. researchgate.net The presence of this compound in Morus mongolica underscores the rich and diverse chemical profile of this particular mulberry species.

The following table summarizes the known plant sources of this compound.

Plant SpeciesFamilyPart(s) Used for IsolationReference(s)
Morus mongolicaMoraceaeStem and Root Bark bidd.grouprsc.orgresearchgate.net
Morus bombycisMoraceaeRoot Bark (Mori Cortex Radicis) nih.govacs.org

Extraction Techniques from Plant Materials

The isolation of this compound from its natural plant sources involves a multi-step process that begins with extraction, followed by sophisticated separation and purification techniques.

The initial step in isolating this compound from plant material, such as the stem and root bark of Morus mongolica, typically involves solvent-based extraction. A common method is reflux extraction using a polar solvent like 95% ethanol. thieme-connect.com This process is designed to efficiently draw out a broad spectrum of secondary metabolites from the dried and chopped plant material. Following extraction, the solvent is evaporated under a vacuum to yield a crude residue. thieme-connect.com In other studies focusing on the Morus genus, chloroform (B151607) has been used as a solvent to create extracts from which compounds like this compound are subsequently isolated. acs.org

The crude extract obtained from solvent extraction is a complex mixture of numerous compounds. Therefore, preparative chromatographic techniques are essential for the separation of individual constituents. A typical workflow involves subjecting the crude extract to column chromatography over a stationary phase like silica (B1680970) gel. thieme-connect.com A gradient elution system, for instance using a mixture of petroleum ether and acetone (B3395972) in increasing polarity, is employed to separate the extract into several fractions based on the differential affinities of the compounds for the stationary and mobile phases. thieme-connect.com

Purification Strategies for this compound Isolation

The fractions obtained from the initial chromatographic separation require further purification to isolate this compound in a pure form. This is achieved through repeated column chromatography using various stationary phases. Techniques such as silica gel column chromatography, Sephadex LH-20 column chromatography (for size exclusion), and reverse-phase (RP-18) column chromatography are commonly utilized. thieme-connect.com The purity of the isolated compound is monitored throughout the process using Thin-Layer Chromatography (TLC). thieme-connect.com The final identification and structural elucidation of this compound are confirmed through comprehensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). acs.org

The following table details the isolation and purification of compounds from Morus mongolica as described in a representative study.

Extraction & Isolation StepDescriptionReference(s)
Initial Extraction Fresh stem and root bark (6.9 kg) were extracted with 95% EtOH under reflux. thieme-connect.com
Crude Fractionation The residue (600 g) was subjected to silica gel column chromatography, eluting with CHCl₃, EtOAc, CH₃COCH₃, and MeOH. thieme-connect.com
Separation of EtOAc Fraction The ethyl acetate (B1210297) fraction (190 g) was chromatographed on a silica gel column using a petrol ether-CH₃COCH₃ gradient to yield eleven fractions. thieme-connect.com
Final Purification Individual fractions were repeatedly purified using silica gel, Sephadex LH-20, and RP-18 column chromatography to yield pure compounds. thieme-connect.com

Advanced Spectroscopic and Chromatographic Approaches for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules. Through the use of one-dimensional and two-dimensional NMR experiments, the connectivity of atoms and the stereochemistry of a molecule can be determined. The structural elucidation of mulberrofuran G, an isomer of mulberrofuran W, has been extensively detailed using these methods. nih.govacs.orgresearchgate.net

One-Dimensional NMR Techniques (e.g., ¹H NMR, ¹³C NMR)

One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei, primarily protons (¹H) and carbon-13 (¹³C).

The ¹H NMR spectrum reveals the number of different types of protons in a molecule, their chemical shifts indicating their electronic environment, the splitting patterns (multiplicity) revealing neighboring protons, and the integration values corresponding to the relative number of protons for each signal.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in a molecule. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of the atoms attached to them.

For mulberrofuran G, the ¹H and ¹³C NMR data have been meticulously assigned, providing a foundational understanding of its complex polycyclic structure. nih.govscielo.brclockss.org

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Mulberrofuran G (Data presented below is for Mulberrofuran G as a representative compound)

PositionδC (ppm)δH (ppm, J in Hz)

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments provide correlational information between nuclei, which is crucial for assembling the molecular structure. scielo.br

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. It helps in tracing out spin systems within the molecule. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is instrumental in assigning the proton signals to their corresponding carbon atoms. nih.govcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems). HMBC is vital for connecting different spin systems and piecing together the carbon skeleton. sdsu.eduyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals through-space correlations between protons that are in close proximity, regardless of whether they are bonded. This is particularly useful for determining the relative stereochemistry of the molecule. scielo.br

The collective interpretation of these 2D NMR spectra allows for the unambiguous assignment of the complex structure of mulberrofuran G. acs.org

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and molecular formula of a compound and to gain structural information through the analysis of its fragmentation patterns. libretexts.org

High-Resolution Electrospray Ionization (ESI) Mass Spectrometry (MSⁿ/IT-TOF)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing large and thermally labile molecules like this compound. When coupled with tandem mass spectrometry (MSⁿ) using analyzers like an ion trap (IT) and time-of-flight (TOF), detailed fragmentation studies can be performed. nih.govacs.orgresearchgate.net For mulberrofuran G, HR-ESI-MS analysis determined its molecular formula to be C₃₄H₂₆O₈. acs.org

Diagnostic Ion Analysis in Mass Spectrometric Fragmentation

The fragmentation of a molecule in the mass spectrometer follows specific pathways that can provide valuable structural information. In tandem MS (MS/MS or MSⁿ), a precursor ion is selected and fragmented, and the resulting product ions are analyzed. The fragmentation patterns of isomeric compounds can be distinct, allowing for their differentiation. youtube.com

In the MS² experiments of mulberrofuran G, a characteristic diagnostic ion at m/z 451 was observed. This is in contrast to its isomer, isomulberrofuran G, which showed a diagnostic ion at m/z 439. nih.govacs.org This difference in fragmentation is crucial for distinguishing between these two isomers.

Table 2: High-Resolution Mass Spectrometry Data for Mulberrofuran G (Data presented below is for Mulberrofuran G as a representative compound)

ParameterValue

Chromatographic Analysis for Purity and Identity Confirmation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation, purification, and purity assessment of natural products. nih.gov In the context of mulberrofuran compounds, reversed-phase HPLC (RP-HPLC) is commonly employed. This technique separates compounds based on their polarity, with nonpolar compounds having longer retention times on a nonpolar stationary phase. researchgate.net

The purity of an isolated compound like this compound is typically confirmed by a sharp, symmetrical peak in the HPLC chromatogram. The identity of the compound can be further confirmed by comparing its retention time with that of a known standard, if available. HPLC coupled with a diode-array detector (DAD) can also provide a UV spectrum of the compound as it elutes, which serves as an additional identifying characteristic. For complex mixtures of isomers, specialized chromatographic methods may be required to achieve baseline separation. nih.govhelsinki.fi

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification and analysis of complex mixtures of natural products. For the isolation of a specific compound like this compound from a crude or semi-purified fraction, reversed-phase HPLC is a common and effective choice.

In a typical application for separating mulberrofuran analogs, a C18 column is employed. The mobile phase usually consists of a gradient system of water (often acidified with a small amount of formic acid or acetic acid to improve peak shape) and an organic solvent such as methanol (B129727) or acetonitrile. The gradient elution, where the proportion of the organic solvent is increased over time, allows for the separation of compounds with a wide range of polarities.

Table 1: Representative HPLC Parameters for Mulberrofuran Analysis

Parameter Typical Value/Condition
Column Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a lower percentage of B, increasing to a high percentage over 20-40 minutes
Flow Rate 1.0 mL/min
Detection UV at multiple wavelengths (e.g., 254 nm, 280 nm, 320 nm)

| Injection Volume | 10-20 µL |

The retention time of this compound in the HPLC system would be a key identifier, and the collection of the corresponding peak would yield a highly purified sample for subsequent spectroscopic analysis. The purity of the isolated compound is also assessed by the symmetry and singularity of its peak in the chromatogram.

Flash Chromatography

Flash chromatography is a rapid and efficient preliminary purification technique used to fractionate crude extracts from natural sources. researchgate.net It operates under positive pressure, which accelerates the separation process compared to traditional gravity-fed column chromatography. For the initial cleanup of a Morus extract to isolate this compound, flash chromatography would be an essential first step.

Typically, a silica (B1680970) gel column is used as the stationary phase. The crude extract is loaded onto the column, and a solvent system of increasing polarity is passed through it. This gradient elution separates the components of the extract based on their affinity for the stationary phase. Non-polar compounds elute first, followed by compounds of increasing polarity.

Table 2: Illustrative Flash Chromatography Parameters for Mulberrofuran Isolation

Parameter Typical Value/Condition
Stationary Phase Silica Gel (e.g., 40-63 µm)
Mobile Phase Gradient of Hexane and Ethyl Acetate (B1210297) (e.g., 100:0 to 0:100)
Elution Profile Stepwise or linear gradient
Detection Thin-Layer Chromatography (TLC) or UV detector

| Fractions | Collected in tubes and analyzed for the presence of the target compound |

The fractions collected from the flash chromatography column would be analyzed by Thin-Layer Chromatography (TLC) to identify those containing this compound. These enriched fractions would then be combined and subjected to further purification steps, such as HPLC.

Stereochemical Elucidation Methodologies

The determination of the three-dimensional arrangement of atoms, or stereochemistry, is a critical final step in the structural elucidation of a complex natural product like this compound. Many mulberrofurans are chiral molecules, meaning they exist as non-superimposable mirror images (enantiomers), and their biological activity can be highly dependent on their specific stereoconfiguration.

While specific data for this compound is unavailable, the stereochemistry of related Diels-Alder type adducts from Morus species has been determined using a combination of spectroscopic techniques and chemical methods. One of the most powerful techniques for determining the relative and absolute stereochemistry of chiral molecules is Circular Dichroism (CD) spectroscopy .

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum provides information about the spatial arrangement of the chromophores within the molecule. By comparing the experimental CD spectrum of this compound with the spectra of related compounds with known stereochemistry, or with theoretically calculated spectra, its absolute configuration could be determined. For instance, a positive or negative Cotton effect at a specific wavelength in the CD spectrum can be correlated to a particular stereochemical arrangement at the chiral centers. nih.gov

In addition to CD spectroscopy, advanced Nuclear Magnetic Resonance (NMR) techniques, such as Nuclear Overhauser Effect (NOE) experiments, can provide information about the relative stereochemistry by identifying protons that are close to each other in space.

Biosynthetic Pathways and Enantioselective Considerations

Proposed Biogenetic Origin of Mulberrofuran W as a Diels–Alder Adduct

The central hypothesis for the biosynthesis of this compound is that it is a product of an intermolecular [4+2] cycloaddition, also known as the Diels-Alder reaction. nih.govkib.ac.cn This type of reaction involves the joining of a conjugated diene with a dienophile to form a six-membered ring. In the context of this compound's biosynthesis, the reacting partners are a dehydroprenylphenol, which acts as the diene, and a chalcone (B49325), which serves as the dienophile. kib.ac.cn

This proposed pathway is supported by the structural analysis of numerous isolated MDAAs, which can be dissected into these two fundamental building blocks. The presence of a cyclohexene (B86901) ring system in the core structure of these compounds is a hallmark of a Diels-Alder type cycloaddition. nih.gov

Precursor Identification and Enzymatic Transformations

While the specific precursors for every mulberrofuran have not all been definitively elucidated, the general classes of molecules involved are well-established. The biosynthesis of this compound is believed to start from precursors derived from the phenylpropanoid and flavonoid biosynthetic pathways. mdpi.com These pathways provide the basic skeletons for the chalcone and dehydroprenylphenol units.

The formation of the chalcone dienophile begins with the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA, a reaction catalyzed by chalcone synthase (CHS). nih.gov Further modifications, such as hydroxylation and prenylation, lead to the specific chalcone required for the Diels-Alder reaction.

The dehydroprenylphenol diene component also originates from the phenylpropanoid pathway, undergoing prenylation and subsequent dehydrogenation to form the reactive diene system. The optical activity of natural MDAAs strongly implies that the key Diels-Alder cycloaddition is not a spontaneous event but is catalyzed by a specific class of enzymes, likely a "Diels-Alderase". nih.gov The presence of a free hydroxyl group on the chalcone has been noted as critical for the success of this reaction. acs.org

Enzyme Class Proposed Role in this compound Biosynthesis
Chalcone Synthase (CHS)Catalyzes the formation of the chalcone backbone.
Phenylalanine Ammonia-Lyase (PAL)A key enzyme in the phenylpropanoid pathway, leading to the precursors.
PrenyltransferasesAttach isoprenoid side chains to the phenolic precursors.
DehydrogenasesForm the diene system on the dehydroprenylphenol precursor.
Diels-Alderase (putative)Catalyzes the stereoselective [4+2] cycloaddition.
interactive:
Enzyme ClassProposed Role in this compound Biosynthesis
------
Chalcone Synthase (CHS)Catalyzes the formation of the chalcone backbone.
Phenylalanine Ammonia-Lyase (PAL)A key enzyme in the phenylpropanoid pathway, leading to the precursors.
PrenyltransferasesAttach isoprenoid side chains to the phenolic precursors.
DehydrogenasesForm the diene system on the dehydroprenylphenol precursor.
Diels-Alderase (putative)Catalyzes the stereoselective [4+2] cycloaddition.

Isoprenylation and Cyclization Reactions in Mulberrofuran Biosynthesis

Isoprenylation, the attachment of isoprene (B109036) units (five-carbon building blocks), is a crucial step in the biosynthesis of the precursors for this compound. These reactions are catalyzed by prenyltransferase enzymes, which add diversity to the basic phenolic structures. The isoprenyl groups can then undergo further modifications, including cyclization.

The formation of the dehydroprenylphenol diene, a key component in the Diels-Alder reaction, is a direct result of these modifications. While the exact enzymes and intermediates for this compound are still under investigation, the general principles of isoprenylation and subsequent enzymatic transformations are well-understood in the biosynthesis of related natural products.

Comparative Analysis with Other Mulberrofuran Biosynthetic Routes

The biosynthetic pathways of various mulberrofurans share the common theme of a Diels-Alder reaction but differ in the specific precursors utilized, leading to a diverse array of final structures.

For instance, the biosynthesis of mulberrofuran C is proposed to involve the cycloaddition of a dehydroprenyl-2-arylbenzofuran and a chalcone. kib.ac.cn Similarly, the biosynthesis of mulberrofuran G is understood to be the product of an intermolecular cycloaddition between a dehydroprenylphenol and a chalcone. kib.ac.cn The proposed biosynthesis of kuwanon M is particularly intriguing, as it is suggested to arise from a Diels-Alder cycloaddition where two molecules of kuwanon C act as both the diene and dienophile. unimelb.edu.auMulberrofuran I is considered a variation of a Diels-Alder adduct, potentially derived from a chalcone derivative and a dehydroprenyl-2-arylbenzofuran. researchgate.net

This "mix-and-match" of different dienes and dienophiles, all derived from the plant's metabolic pool, allows for the generation of a wide spectrum of structurally related but distinct mulberrofuran compounds, each with potentially unique biological activities.

Compound Proposed Precursor Types Reference
Mulberrofuran CDehydroprenyl-2-arylbenzofuran and Chalcone kib.ac.cn
Mulberrofuran GDehydroprenylphenol and Chalcone kib.ac.cn
Kuwanon MTwo molecules of Kuwanon C unimelb.edu.au
Mulberrofuran IDehydroprenyl-2-arylbenzofuran and Chalcone researchgate.net
interactive:
CompoundProposed Precursor TypesReference
---------
Mulberrofuran CDehydroprenyl-2-arylbenzofuran and Chalcone kib.ac.cn
Mulberrofuran GDehydroprenylphenol and Chalcone kib.ac.cn
Kuwanon MTwo molecules of Kuwanon C unimelb.edu.au
Mulberrofuran IDehydroprenyl-2-arylbenzofuran and Chalcone researchgate.net

Chemical Synthesis and Derivatization Strategies

Total Synthetic Approaches for Mulberrofuran Analogs

The total synthesis of complex MDAAs like the kuwanons has been achieved through convergent strategies that typically involve the independent synthesis of two key fragments—a dienophile and a diene—which are then combined in a key cycloaddition step. rsc.orgresearchgate.net This approach allows for modularity, enabling the synthesis of various analogs by modifying either the diene or dienophile component.

The hallmark of the synthesis of Mulberrofuran W analogs and related MDAAs is the biomimetic Diels-Alder reaction. mdpi.com This [4+2] cycloaddition is a powerful and efficient method for constructing the core cyclohexene (B86901) ring system with control over multiple stereocenters. rsc.orgmdpi.com

In the synthesis of related compounds like kuwanons G and H, the key step is a [4+2] cycloaddition between a chalcone-type dienophile and a dehydroprenylflavonoid diene. rsc.orgresearchgate.net The reaction can be promoted thermally or by using Lewis acid catalysis to enhance reactivity and control selectivity. researchgate.net For instance, the synthesis of kuwanon V methyl ethers involved a thermal promotion in a sealed tube, yielding a mixture of endo and exo adducts. rhhz.net The choice of catalyst and reaction conditions can influence the diastereoselectivity of the cycloaddition, which is crucial for obtaining the desired natural product stereochemistry. scispace.com Asymmetric Diels-Alder reactions, employing chiral Lewis acids derived from boron-BINOL complexes, have been successfully used in the enantioselective total syntheses of other kuwanons, such as kuwanon X and Y, demonstrating a path toward controlling the absolute stereochemistry of the final products. scispace.com

Modern cross-coupling reactions are indispensable tools for constructing the complex precursors required for the Diels-Alder cycloaddition. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is particularly prominent in the synthesis of the diene fragments of MDAAs. researchgate.netscispace.com

For example, in the total synthesis of kuwanons G and H, a Suzuki-Miyaura coupling was a key transformation used to assemble the dehydroprenylflavonoid diene subunit. researchgate.net Similarly, the synthesis of the diene precursor for kuwanon X and Y employed a Suzuki reaction to introduce the dehydroprenyl group. scispace.com The versatility of the Suzuki reaction allows for the coupling of various substituted aromatic and vinyl partners, making it an ideal method for building the specific diene structures needed for different this compound analogs. The Sonogashira coupling, which couples terminal alkynes with aryl or vinyl halides, also offers a powerful method for creating carbon-carbon bonds necessary for building the intricate backbones of these natural products.

A variety of other classical and modern organic reactions are essential for preparing the building blocks for MDAA synthesis. The Baker-Venkataraman rearrangement is a key method used to synthesize the flavone (B191248) core present in the diene portion of many kuwanons. researchgate.net This reaction involves the transformation of an O-acyl-2-hydroxyacetophenone into a 1,3-diketone, which then undergoes intramolecular cyclization to form the flavone ring. researchgate.net

Furthermore, olefination reactions are critical for constructing specific double bonds within the precursors. The Horner-Wadsworth-Emmons reaction, for instance, was utilized to construct a C-C double bond during the synthesis of the diene for kuwanons X and Y. scispace.com Another relevant transformation is the Ramirez gem-dibromoolefination, which converts aldehydes into gem-dibromoolefins. These intermediates can then be used in subsequent reactions, such as the formation of terminal alkynes or in copper-catalyzed cyclizations to generate 2-bromobenzofurans, which are valuable precursors for more complex structures.

Synthetic Modification and Derivatization of this compound

While the total synthesis of this compound itself has not been extensively detailed in the literature, the derivatization of its complex structure can be envisioned through the modification of its existing functional groups. The this compound molecule contains several phenolic hydroxyl groups. acs.orgtandfonline.com These groups represent primary sites for synthetic modification.

Standard organic transformations could be applied to these hydroxyl groups to generate a library of derivatives. Potential modifications include:

Alkylation/Etherification: Treatment with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) under basic conditions would yield various ether derivatives. This modification would alter the polarity and hydrogen-bonding capabilities of the molecule.

Acylation/Esterification: Reaction with acyl chlorides or anhydrides (e.g., acetyl chloride) in the presence of a base would produce ester derivatives, which could act as prodrugs or exhibit modified biological activity profiles.

Prenylation: Introduction of additional prenyl groups at available positions on the aromatic rings could be explored, mimicking the structural diversity seen in other MDAAs and potentially enhancing interactions with biological targets. rsc.org

These modifications would allow for a systematic exploration of how changes to specific sites on the this compound scaffold impact its physicochemical properties and biological functions.

Design and Synthesis of this compound Analogs for Structure-Activity Relationship Studies

This compound has been reported to exhibit several interesting biological activities, including the inhibition of Hypoxia-inducible factor-1 (HIF-1) and protein tyrosine phosphatase-1B (PTP1B). tandfonline.comnih.gov To optimize these activities and understand the key structural features responsible for them, the design and synthesis of analogs for structure-activity relationship (SAR) studies are essential.

The convergent synthetic strategies developed for related MDAAs provide a clear blueprint for creating a library of this compound analogs. scispace.comnih.gov By systematically varying the structures of the dienophile and diene precursors before the key Diels-Alder cycloaddition, one can probe the importance of different structural motifs.

SAR-Driven Design Strategies:

Modification of the Chalcone (B49325) Dienophile: A series of analogs could be synthesized by using different substituted 2'-hydroxychalcones. Varying the substitution pattern (e.g., electron-donating or electron-withdrawing groups) on the A- and B-rings of the chalcone would reveal how these electronic and steric properties influence biological activity.

Modification of the Dehydroprenylflavone Diene: The flavonoid portion of the diene could be altered. For example, analogs could be synthesized where the substitution pattern on the flavonoid core is changed, or where the dehydroprenyl chain is replaced with other lipophilic groups of varying length and structure. rsc.org

Stereochemical Analogs: The use of asymmetric Diels-Alder catalysis or the separation of diastereomers would allow for the synthesis and evaluation of different stereoisomers of this compound. scispace.com This is critical, as biological activity is often highly dependent on the specific three-dimensional arrangement of a molecule.

By synthesizing these targeted analogs and evaluating their biological activity against targets like HIF-1 and PTP1B, a detailed SAR can be established. This knowledge would be invaluable for the rational design of new, more potent, and selective therapeutic agents based on the this compound scaffold.

Pharmacological Studies in Preclinical Models

In Vivo Animal Model Investigations

Based on the available scientific literature, there are no documented in vivo studies using animal models to investigate the pharmacological properties, efficacy, or safety of the specific compound mulberrofuran W.

Selection of Appropriate Animal Models (e.g., rodent models for cerebral ischemia, diabetes)

There are no published studies detailing the selection and use of any animal models, including those for cerebral ischemia or diabetes, to evaluate the pharmacological properties of this compound.

Experimental Design for Efficacy and Mechanism Studies

Due to the absence of preclinical trials, there is no information on the experimental designs employed to investigate the efficacy or the underlying mechanisms of action for this compound in any animal model.

Biomarker Analysis and Histopathological Examination

No research is available that discusses the use of biomarker analysis or histopathological examinations in animal models following treatment with this compound.

Comparative Efficacy in Animal Models with Reference Compounds

There are no studies that have compared the efficacy of this compound with any reference compounds in preclinical animal models.

Structure Activity Relationship Sar Studies and Computational Approaches

Elucidation of Key Structural Features for Biological Activity

The structure-activity relationship (SAR) for mulberrofuran W, and for 2-arylbenzofurans in general, provides insight into which molecular components are crucial for their biological effects. While specific SAR studies focused exclusively on this compound are not extensively documented, analysis of related benzofuran-type stilbenes reveals important structural determinants for bioactivity.

The core of these molecules is the 2-arylbenzofuran skeleton. Modifications to this structure, particularly the addition and positioning of substituent groups, significantly influence their inhibitory potential against various enzymes. For instance, in studies on cholinesterase inhibition by related moracin derivatives, the presence and nature of isopentenyl (prenyl) groups are critical. mdpi.com Moracin derivatives lacking a prenyl group showed no significant activity, whereas those with prenylation, such as moracin C and N, displayed potent inhibitory effects. mdpi.com This suggests that the lipophilic prenyl side-chains are key for interacting with enzyme targets.

Furthermore, the cyclization of an isopentenyl group with an adjacent hydroxyl group to form a chromene ring, as seen in moracin D, can enhance biological activity. mdpi.com this compound possesses a complex, polycyclic structure derived from a Diels-Alder type reaction, featuring a 2-arylbenzofuran moiety linked to a prenylated chalcone (B49325) derivative. Its specific arrangement includes multiple hydroxyl groups and a geranyl group, which likely serve as critical pharmacophoric features for hydrogen bonding and hydrophobic interactions within biological targets. The intricate stereochemistry of these complex adducts is also believed to play a significant role in their specific biological actions.

Comparative Analysis of this compound and Related Derivatives (e.g., Mulberrofuran G, H, D)

A comparative analysis of this compound and its related derivatives reveals that subtle structural differences lead to distinct biological activities and potencies. These compounds, all isolated from Morus species, target different enzymes and pathways.

This compound has been identified through virtual screening as a potential dual inhibitor of two key enzymes of the Hepatitis A virus (HAV): the 3C proteinase (3Cpro) and RNA-directed RNA polymerase (RdRP). nih.gov Computational studies suggest it has a strong binding affinity for both of these viral targets. nih.gov

Mulberrofuran G is one of the more extensively studied derivatives. It demonstrates moderate anti-hepatitis B virus (HBV) activity by inhibiting HBV DNA replication with an IC₅₀ value of 3.99 μM. acs.orgnih.govresearchgate.net It has also been investigated as an inhibitor of SARS-CoV-2, where it was found to potently block viral infection in Vero cells with an IC₅₀ of 1.55 μM. medchemexpress.com Additionally, mulberrofuran G exhibits a range of other effects, including neuroprotective, antioxidant, and anti-inflammatory properties. medchemexpress.comresearchgate.netnih.gov

Mulberrofuran H shows potent inhibitory activity against tyrosinase, with an IC₅₀ value of 4.45 µM for the substrate L-tyrosine. abmole.com It is also recognized for its anti-inflammatory and antioxidant activities. abmole.com

Mulberrofuran D , along with its derivative D2, has been identified as a strong inhibitor of butyrylcholinesterase (BChE), with IC₅₀ values of 6.12 μM and 1.51 μM, respectively, making it a compound of interest for research into Alzheimer's disease. mdpi.com

This diversity in biological targets underscores how the unique structural modifications of each mulberrofuran derivative—from the specific patterns of prenylation and hydroxylation to the complex cyclizations resulting from Diels-Alder reactions—dictate their pharmacological profiles.

Interactive Table: Comparative Biological Activities of Mulberrofuran Derivatives

Compound Primary Biological Target(s) Reported IC₅₀ Value Source(s)
This compound Hepatitis A Virus 3Cpro and RdRP Not determined experimentally nih.gov
Mulberrofuran G Hepatitis B Virus (HBV) DNA Replication 3.99 μM acs.orgnih.govresearchgate.net
Mulberrofuran G SARS-CoV-2 Infection 1.55 μM medchemexpress.com
Mulberrofuran H Tyrosinase (L-tyrosine substrate) 4.45 µM abmole.com
Mulberrofuran D Butyrylcholinesterase (BChE) 6.12 μM mdpi.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Computational methods, including molecular docking and molecular dynamics (MD) simulations, have been instrumental in exploring the therapeutic potential of this compound. These techniques provide detailed insights into how the compound interacts with its biological targets at an atomic level.

A key study utilized structure-based virtual screening to identify this compound as a potent inhibitor of two essential Hepatitis A virus (HAV) enzymes: 3C proteinase (3Cpro) and RNA-directed RNA polymerase (RdRP). nih.gov Molecular docking analyses indicated that this compound exhibited a better binding affinity for these targets than previously identified control inhibitors. nih.gov

To validate these docking predictions and assess the stability of the interactions, the this compound-enzyme complexes were subjected to extensive 200-nanosecond (ns) MD simulations. nih.gov The simulations demonstrated that this compound forms stable complexes with both 3Cpro and RdRP, remaining securely bound within the active sites of the enzymes throughout the simulation period. nih.govresearchgate.net This stability is a crucial indicator of a compound's potential as an effective inhibitor. Further computational analyses, such as Molecular Mechanics/Generalized Born Surface Area (MMGBSA) studies, were also performed to reinforce the findings regarding its binding affinity and potential as a drug candidate. nih.gov

While these detailed simulations have been performed for this compound against HAV targets, similar computational approaches have been successfully applied to related compounds like mulberrofuran G to investigate its interactions with SARS-CoV-2 proteins, highlighting the utility of these methods for the broader class of 2-arylbenzofurans. nih.govtums.ac.ir

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. mdpi.commdpi.com By developing mathematical models, QSAR can predict the activity of new or untested molecules, saving time and resources in drug discovery. mdpi.com These models are built by analyzing a dataset of compounds with known activities and identifying the key molecular descriptors—such as electronic, steric, and hydrophobic properties—that govern their potency. mdpi.com

However, in the reviewed scientific literature, dedicated QSAR models developed specifically for this compound have not been reported. The development of a robust QSAR model requires a sufficiently large and structurally diverse dataset of related compounds with consistently measured biological activity against a specific target. While various biological activities have been reported for different mulberrofuran derivatives, the data is spread across different targets and assays, making the construction of a unified QSAR model challenging at present. Future research involving the synthesis of a library of this compound analogues and their systematic biological evaluation could provide the necessary data to develop predictive QSAR models for this class of compounds.

Future Research Directions and Therapeutic Potential

Exploration of Novel Biological Activities and Mechanisms

Recent research has begun to uncover the therapeutic potential of Mulberrofuran W, particularly in the realm of antiviral activity. A pivotal 2023 study brought this compound into the spotlight as a potent inhibitor of key enzymes of the Hepatitis A virus (HAV). nih.gov Utilizing structure-based virtual screening of a database containing 1574 plant-derived natural compounds, researchers identified this compound as capable of binding to and inhibiting two critical viral enzymes: 3C proteinase (3Cpro) and RNA-directed RNA polymerase (RdRP). nih.govresearchgate.net These enzymes are essential for the proteolytic activity, replication, and transcription that drive viral maturation and infectivity. nih.gov

The identification of this dual-target inhibition suggests that this compound could be a significant candidate for further experimental evaluation in the fight against HAV infection. nih.gov Future research will likely focus on validating these in silico findings through in vitro and in vivo models to fully characterize its anti-HAV efficacy and mechanism of action.

Table 1: Antiviral Activity of this compound Against Hepatitis A Virus (HAV) Enzymes

Target Enzyme Role in HAV Lifecycle Method of Identification Potential Outcome of Inhibition
3C proteinase (3Cpro) Promotes viral maturation and infectivity through proteolytic activity. nih.gov Structure-based virtual screening. nih.gov Disruption of viral maturation.
RNA-directed RNA polymerase (RdRP) Facilitates viral replication and transcription. nih.gov Structure-based virtual screening. nih.gov Cessation of viral genome replication.

Development of this compound-Based Lead Compounds for Drug Discovery

The potential of this compound as a foundational molecule for drug discovery is substantial. The same study that identified its anti-HAV properties also revealed that this compound exhibits a superior binding affinity to both 3Cpro and RdRP compared to previously identified inhibitors, namely atropine (B194438) and a pyridinyl ester. nih.govresearchgate.net This strong binding is a crucial characteristic for a successful drug candidate.

To further validate its potential, the stability of the interaction was assessed using advanced computational methods. Molecular dynamics simulations conducted over a 200-nanosecond period demonstrated that the complexes formed between this compound and the viral enzymes were stable and maintained interaction with the active sites throughout the simulation. nih.govresearchgate.net Such stability is a promising indicator of sustained inhibitory action. These findings, combining high binding affinity with stable interaction, position this compound as a compelling lead compound for the development of novel anti-HAV therapeutics. nih.gov Subsequent research will involve medicinal chemistry efforts to synthesize analogs of this compound to optimize its potency, selectivity, and pharmacokinetic properties.

Investigation into Synergistic Effects with Other Bioactive Compounds

This principle could very well apply to this compound. Future investigations should explore whether its biological activities, such as its antiviral effects, can be amplified when used in combination with other phytochemicals from mulberry or with existing antiviral drugs. Investigating these potential synergistic interactions could lead to the development of more effective, lower-dose combination therapies, potentially reducing the risk of drug resistance.

Advancements in Sustainable Production Methods (e.g., Biotechnological Approaches)

Currently, the primary source of mulberrofurans is extraction from the bark and roots of mulberry trees. nih.govresearchgate.net This reliance on natural sources can be a bottleneck for large-scale production and is not always sustainable. Therefore, developing alternative, sustainable production methods is a critical area of future research.

Biotechnology offers promising solutions. Furan-based compounds, the chemical class to which this compound belongs, have been identified as important platform molecules for the synthesis of bio-based materials, spurring research into their biotechnological production. nih.gov Furthermore, studies on Morus alba have demonstrated the feasibility of using elicited in vitro plant cultures to significantly increase the production of other bioactive compounds like oxyresveratrol (B150227) and resveratrol. mdpi.com These established biotechnological platforms could be adapted for this compound.

Table 2: Potential Biotechnological Strategies for this compound Production

Production Method Description Potential Advantages
Plant Cell/Tissue Culture Growing Morus plant cells or tissues in a controlled bioreactor environment. Elicitors (signaling molecules) can be added to stimulate the production of secondary metabolites. mdpi.com Consistent and scalable production, independent of geographical and seasonal variations; high purity.
Microbial Fermentation Engineering bacteria or yeast to produce this compound by introducing the relevant biosynthetic genes from the mulberry plant. Rapid growth cycles, cost-effective scale-up, and potential for high yields.
Chemoenzymatic Synthesis Combining chemical synthesis steps with enzymatic reactions to build the complex structure of this compound. researchgate.net High specificity and stereoselectivity from enzymes, avoiding harsh chemical reagents.

Integration of Multi-Omics Data for Comprehensive Understanding of this compound Action

To move beyond a single target or pathway, a holistic understanding of this compound's biological effects is necessary. The integration of multi-omics data provides a powerful approach to achieve this. nih.gov By simultaneously analyzing different layers of biological information—the genome, transcriptome, proteome, and metabolome—researchers can construct a comprehensive map of the molecular changes induced by the compound. nih.govnih.gov

Applying a multi-omics strategy to this compound research could reveal its full mechanism of action. For example, in the context of its anti-HAV activity, transcriptomics and proteomics could identify all the host and viral genes and proteins whose expression levels change upon treatment. researchgate.net Metabolomics could then reveal shifts in cellular metabolism, uncovering downstream effects and potential new therapeutic targets. nih.gov This integrated approach is invaluable for understanding complex drug-host-pathogen interactions and can help in identifying biomarkers for efficacy. nih.govresearchgate.net

Table 3: Application of Multi-Omics for this compound Research

Omics Layer Technology Information Gained
Transcriptomics RNA-Seq Provides a complete profile of gene expression changes in cells (host or pathogen) in response to this compound. nih.gov
Proteomics Mass Spectrometry Quantifies changes in the abundance of proteins, revealing direct targets and downstream pathway modulations. nih.gov
Metabolomics Mass Spectrometry, NMR Measures changes in small-molecule metabolites, providing a functional readout of the cellular state and metabolic impact. nih.gov
Genomics DNA Sequencing Can be used to identify genetic factors that confer sensitivity or resistance to this compound.

Addressing Challenges in Bioavailability and Metabolism for Enhanced Efficacy

A significant hurdle for many natural products in drug development is their poor bioavailability and rapid metabolism, which can limit their therapeutic efficacy. While direct metabolic data for this compound is not yet available, studies on the closely related compound mulberrofuran G offer important insights. An investigation using an in vitro model of the human intestinal epithelium (Caco-2 cells) found that mulberrofuran G was almost completely metabolized. nih.gov After a 4-hour incubation, the vast majority of the compound (over 83%) was altered, with very little of the original molecule remaining to be absorbed. nih.gov

Given the structural similarities, it is plausible that this compound faces similar metabolic challenges. Future research must prioritize the investigation of its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding its metabolic fate is the first step toward overcoming these limitations. Subsequent strategies could include the development of advanced drug delivery systems (e.g., nanoparticles, liposomes) to protect the compound from premature degradation or the rational design of synthetic derivatives (prodrugs) with improved stability and absorption characteristics. Addressing these pharmacokinetic challenges is essential for translating the promising in vitro activity of this compound into effective therapeutic applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.